molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B057439
CAS No.: 4506-71-2
M. Wt: 225.31 g/mol
InChI Key: CDYVTVLXEWMCHU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2S. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules. The compound features a thiophene ring fused with a benzene ring, which is further substituted with an amino group and an ethyl ester group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not fully understood. It is known that it can participate in various biochemical reactions. For instance, it has been used in the preparation of thienopyrimidine derivatives

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to participate in the synthesis of various derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a precursor compound, such as a substituted benzylideneamino derivative, using the Gewald synthesis . This method typically involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.

Another method involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a Schiff base, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in medicinal and industrial chemistry.

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVTVLXEWMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196372
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-71-2
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name 4506-71-2
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

A1: The molecular formula of this compound is C11H15NO2S, and its molecular weight is 225.31 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • IR Spectroscopy: Provides information about functional groups present in the molecule. []
  • 1H NMR Spectroscopy: Offers insights into the hydrogen atom environments within the molecule. [, , , , ]
  • 13C NMR Spectroscopy: Provides information about the carbon atom environments in the molecule. []
  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern. [, ]

Q3: How is this compound typically synthesized?

A3: This compound is commonly synthesized through the Gewald reaction, a multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. [, , , ]

Q4: What are the common synthetic applications of this compound?

A4: this compound serves as a versatile synthon for constructing various heterocyclic systems, including:

  • Thieno[2,3-d]pyrimidines: Synthesized through reactions with thiourea, benzoylhydrazine, thiosemicarbazide, and similar reagents. [, , , ]
  • Thieno[2,3-d]-1,3-thiazines: Formed via reactions with lauroyl isothiocyanate followed by cyclization. []
  • Benzo[4,5]thieno[2,3-d][1,3]oxazines: Prepared through succinoylation, esterification, and cyclization reactions. []
  • 1,2,4-Triazoles: Obtained by reacting with benzoylhydrazine or thiosemicarbazide followed by appropriate transformations. [, ]
  • Imidazoles: Synthesized through reaction with glycine. []
  • Tetrazoles: Prepared by reacting with sodium azide. []
  • Pyridazinones: Formed through a multistep synthesis involving reactions with β-aroylacrylic acid and hydrazine hydrate. []
  • Furanones: Obtained through a multistep synthesis involving reactions with β-aroylacrylic acid and acetic anhydride. []
  • Isoquinoline Derivatives: Synthesized via reaction with (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione. []

Q5: Can this compound undergo cyclization reactions?

A5: Yes, it readily undergoes cyclization reactions to form various heterocyclic systems. For example, reacting it with ethyl cyanoacetate yields a condensation product that can be further cyclized. []

Q6: What biological activities have been reported for derivatives of this compound?

A6: Derivatives of this compound have displayed promising biological activities, including:

  • Antimicrobial activity: Active against various bacterial and fungal strains. [, , , , ]
  • Anti-inflammatory activity: Some derivatives exhibited potential as non-steroidal anti-inflammatory agents. []
  • Anticancer activity: Demonstrated cytotoxicity against various cancer cell lines, including breast, liver, and prostate cancer. [, , , ]
  • Anti-arrhythmic activity: Several derivatives exhibited potential anti-arrhythmic properties. []

Q7: Are there any specific structural features within derivatives that enhance biological activity?

A7: Yes, research indicates that incorporating electron-withdrawing groups, such as chlorine, into the thienopyrimidine ring system can enhance antiproliferative activity against cancer cells. [] Additionally, the presence of bulky substituents can influence the potency of these derivatives. []

Q8: What is known about the stability of this compound and its derivatives?

A8: While specific stability data for this compound might be limited in the provided papers, its derivatives, particularly the final drug candidates, undergo stability testing under various conditions as part of drug development. []

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